![molecular formula C28H21N3O6 B15191939 Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate CAS No. 94109-29-2](/img/structure/B15191939.png)
Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate is a complex organic compound with a unique structure that includes an anthracene core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the anthracene core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of functional groups: Amino, hydroxy, and carbamate groups are introduced through substitution reactions, often using reagents like amines, alcohols, and isocyanates.
Phenoxyphenyl substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.
Scientific Research Applications
Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: Used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular components, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-methoxyphenyl)amino)-1-anthryl)carbamate: Similar structure but with a methoxy group instead of a phenoxy group.
Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-chlorophenyl)amino)-1-anthryl)carbamate: Similar structure but with a chloro group instead of a phenoxy group.
Uniqueness
Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of its effects on cholinergic systems and possible implications for metabolic health. This article synthesizes findings from various research studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C28H21N3O6
- Molecular Weight : 495.4828 g/mol
- Structure : The compound features a carbamate functional group linked to an anthracene derivative, which is known for its diverse biological activities.
Methyl carbamates, including this compound, primarily exert their effects through the reversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine (ACh) at synapses, resulting in enhanced cholinergic signaling. The mechanism can be summarized as follows:
- Reversible Inhibition of AChE : The carbamate moiety binds to the active site of AChE, preventing the breakdown of ACh.
- Increased Cholinergic Activity : Elevated levels of ACh can overstimulate both muscarinic and nicotinic receptors, leading to various physiological responses.
Cholinergic Effects
Research indicates that compounds like methyl carbamate can induce hypercholinergic symptoms such as:
- Salivation
- Lacrimation
- Urination
- Diarrhea
These effects are consistent with the cholinergic toxidrome observed in cases of carbamate poisoning .
Metabolic Impact
Recent studies have highlighted the potential for methyl carbamate to disrupt metabolic processes:
- Endocrine Disruption : Methyl carbamate exposure has been linked to alterations in glucose metabolism and lipid profiles. For instance, it has been shown to decrease fasting plasma glucose levels and improve glucose tolerance in animal models .
Parameter | Control Group | Methyl Carbamate (5 mg/kg) |
---|---|---|
Fasting Plasma Glucose | 100% | 65% |
Liver-to-body Weight Ratio | 1.0 | 1.5 |
Total Cholesterol-to-HDL Ratio | 3.0 | 2.0 |
Toxicological Profile
The toxicity profile of methyl carbamate is significant, with acute exposure leading to severe neurological and metabolic disturbances. The oral LD50 in rats has been reported at approximately 307 mg/kg . Symptoms of toxicity include:
- Neurological Symptoms : Seizures, respiratory depression, and muscle fasciculations.
- Metabolic Disturbances : Altered liver function and potential for steatosis .
Case Report on Carbamate Intoxication
A notable case involved a 43-year-old farmer who experienced severe intoxication due to carbofuran exposure—a related methyl carbamate. The patient presented with respiratory failure and bradycardia but improved following appropriate treatment . This case underscores the critical need for rapid diagnosis and intervention in cases of carbamate poisoning.
Research Findings
Recent investigations into methyl carbamate derivatives have revealed promising results regarding their antitumor activities. A study focused on carbamate-bridged amino acid prodrugs demonstrated improved aqueous solubility and enhanced anticancer efficacy compared to traditional formulations .
Properties
CAS No. |
94109-29-2 |
---|---|
Molecular Formula |
C28H21N3O6 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
methyl N-[8-amino-5-hydroxy-9,10-dioxo-4-(4-phenoxyanilino)anthracen-1-yl]carbamate |
InChI |
InChI=1S/C28H21N3O6/c1-36-28(35)31-20-13-12-19(30-15-7-9-17(10-8-15)37-16-5-3-2-4-6-16)23-24(20)26(33)22-18(29)11-14-21(32)25(22)27(23)34/h2-14,30,32H,29H2,1H3,(H,31,35) |
InChI Key |
MYYKTKYFWDMXSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C2C(=C(C=C1)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C2=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.